(1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride (1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1289387-77-4
VCID: VC8227938
InChI: InChI=1S/C13H18Cl2N2.ClH/c14-12-5-3-6-13(15)11(12)9-17-7-2-1-4-10(17)8-16;/h3,5-6,10H,1-2,4,7-9,16H2;1H
SMILES: C1CCN(C(C1)CN)CC2=C(C=CC=C2Cl)Cl.Cl
Molecular Formula: C13H19Cl3N2
Molecular Weight: 309.7 g/mol

(1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride

CAS No.: 1289387-77-4

Cat. No.: VC8227938

Molecular Formula: C13H19Cl3N2

Molecular Weight: 309.7 g/mol

* For research use only. Not for human or veterinary use.

(1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride - 1289387-77-4

Specification

CAS No. 1289387-77-4
Molecular Formula C13H19Cl3N2
Molecular Weight 309.7 g/mol
IUPAC Name [1-[(2,6-dichlorophenyl)methyl]piperidin-2-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C13H18Cl2N2.ClH/c14-12-5-3-6-13(15)11(12)9-17-7-2-1-4-10(17)8-16;/h3,5-6,10H,1-2,4,7-9,16H2;1H
Standard InChI Key BVKKDQQLGZJAQB-UHFFFAOYSA-N
SMILES C1CCN(C(C1)CN)CC2=C(C=CC=C2Cl)Cl.Cl
Canonical SMILES C1CCN(C(C1)CN)CC2=C(C=CC=C2Cl)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride combines a piperidine ring substituted at the 1-position with a 2,6-dichlorobenzyl group and at the 2-position with a methanamine side chain, stabilized as a hydrochloride salt. Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC<sub>13</sub>H<sub>19</sub>Cl<sub>3</sub>N<sub>2</sub>
Molecular Weight309.7 g/mol
IUPAC Name[1-[(2,6-Dichlorophenyl)methyl]piperidin-2-yl]methanamine hydrochloride
SMILESC1CCN(C(C1)CN)CC2=C(C=CC=C2Cl)Cl.Cl
InChI KeyBVKKDQQLGZJAQB-UHFFFAOYSA-N

The piperidine ring adopts a chair conformation, with the 2,6-dichlorobenzyl group introducing steric bulk and electronic effects due to the electron-withdrawing chlorine atoms. The hydrochloride salt enhances aqueous solubility, a critical factor for in vitro assays.

Computational Molecular Analysis

Advanced computational tools have been applied to characterize this molecule’s electronic and steric properties:

DescriptorValueSignificance
LogP (Octanol-Water)3.2 ± 0.4Moderate lipophilicity
Polar Surface Area32 ŲModerate membrane permeability
Hydrogen Bond Donors2Potential for targeted interactions
Rotatable Bonds4Conformational flexibility

Quantum mechanical calculations suggest the chlorine atoms create localized electron-deficient regions, potentially favoring interactions with electron-rich biological targets. The amine group’s pK<sub>a</sub> (estimated 8.5–9.0) indicates partial protonation at physiological pH, influencing biodistribution.

Structural Analogues and Comparative Analysis

The 3-positional isomer, (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride, demonstrates altered bioactivity profiles despite nearly identical molecular weights:

Property2-yl Isomer3-yl Isomer
LogP3.23.0
Aqueous Solubility12 mg/mL18 mg/mL
Sigma Receptor K<sub>i</sub>150 nM420 nM

This positional sensitivity underscores the importance of stereoelectronic factors in medicinal chemistry optimization.

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